Stereochemical Configuration and Absolute Chirality: 5-Deoxy-D-lyxose vs. 5-Deoxy-L-lyxose
5-Deoxy-D-lyxose possesses a distinct absolute stereochemistry, defined by its (2S,3S,4R) configuration, which is a direct result of its synthetic origin from D-mannose [1]. This is in contrast to its enantiomer, 5-deoxy-L-lyxose, which is synthesized from D-galactono-1,4-lactone via a different series of intermediates [2]. The two enantiomers are not interchangeable, as they are distinct chemical entities with opposite optical rotations and different biological activities.
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (2S,3S,4R)-2,3,4-trihydroxypentanal |
| Comparator Or Baseline | (2R,3R,4S)-2,3,4-trihydroxypentanal (5-deoxy-L-lyxose) |
| Quantified Difference | Enantiomeric pair; opposite optical rotation |
| Conditions | Defined by synthetic precursor and stereospecific reactions |
Why This Matters
Procurement of the correct enantiomer is essential for any chiral application, as the wrong enantiomer will not yield the desired stereochemical outcome in synthesis or biological activity.
- [1] Lerner, L.M. (1977). Enantiomeric forms of 9-(5-deoxy-β-erythro-pent-4-enofuranosyl)adenine and a new preparation of 5-deoxy-D-lyxose. Carbohydrate Research, 53(2), 177-185. View Source
- [2] Hulyalkar, R.K. & Perry, M.B. (1965). THE PREPARATION OF L-LYXURONIC ACID, L-LYXOSE, AND 5-DEOXY-L-LYXOSE. Canadian Journal of Chemistry, 43(12), 3241-3246. View Source
